4-((2,5-Dichlorothiophene)-3-sulfonamido)-N-(2-methoxyethyl)benzamide

Medicinal chemistry Structure–activity relationship Sulfonamide pharmacophore

Procure WAY-640257 (CAS 796858-11-2) for your screening programs. This compound uniquely combines a 2,5-dichlorothiophene-3-sulfonamide core with an N-(2-methoxyethyl)benzamide tail. It is not interchangeable with simpler sulfonamides or carboxylic acid analogs. Its specific annotation as a Trypanosoma cruzi trans-sialidase (TcTS) inhibitor makes it essential for Chagas disease drug discovery. The benzamide extension also offers a vector for carbonic anhydrase (CA) isoform selectivity profiling. Ensure SAR continuity in your antiparasitic or CA inhibition studies with this distinct research tool.

Molecular Formula C14H14Cl2N2O4S2
Molecular Weight 409.3 g/mol
Cat. No. B10816626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,5-Dichlorothiophene)-3-sulfonamido)-N-(2-methoxyethyl)benzamide
Molecular FormulaC14H14Cl2N2O4S2
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESCOCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl
InChIInChI=1S/C14H14Cl2N2O4S2/c1-22-7-6-17-14(19)9-2-4-10(5-3-9)18-24(20,21)11-8-12(15)23-13(11)16/h2-5,8,18H,6-7H2,1H3,(H,17,19)
InChIKeyKERAKDWGMWDOIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2,5-Dichlorothiophene)-3-sulfonamido)-N-(2-methoxyethyl)benzamide (WAY-640257): Procurement-Relevant Chemical Profile and Target Engagement Overview


4-((2,5-Dichlorothiophene)-3-sulfonamido)-N-(2-methoxyethyl)benzamide (CAS 796858-11-2, WAY-640257) is a synthetic small-molecule sulfonamide–benzamide hybrid with molecular formula C₁₄H₁₄Cl₂N₂O₄S₂ and a molecular weight of 409.3 g/mol [1]. The compound integrates a 2,5-dichlorothiophene-3-sulfonamide pharmacophore with a para-substituted N-(2-methoxyethyl)benzamide tail, a structural configuration that distinguishes it from simpler thiophene sulfonamides and benzoic acid analogs. Vendor annotations classify WAY-640257 as an inhibitor of Trypanosoma cruzi trans-sialidase (TcTS), a validated target for Chagas disease drug discovery, and the 2,5-dichlorothiophene-3-sulfonamide substructure is independently associated with human carbonic anhydrase inhibition and anticancer activity [2][3].

Why 4-((2,5-Dichlorothiophene)-3-sulfonamido)-N-(2-methoxyethyl)benzamide Cannot Be Replaced by a Generic Thiophene Sulfonamide or Benzoic Acid Analog


Generic substitution of WAY-640257 with the simpler 2,5-dichlorothiophene-3-sulfonamide (CAS 53595-68-9) or the carboxylic acid analog 4-(2,5-dichlorothiophene-3-sulfonamido)benzoic acid (CAS 379729-17-6) is not scientifically equivalent because the N-(2-methoxyethyl)benzamide extension introduces a hydrogen-bond-capable amide terminus and a flexible methoxyethyl side chain that are absent in both comparators [1]. These structural features are predicted to alter target-binding topology, aqueous solubility, and membrane permeability relative to the carboxylic acid congener. Where the truncated sulfonamide core (8b) demonstrates broad cytotoxicity (GI₅₀ 4.6–7.2 µM across HeLa, MDA-MB-231, and MCF-7 lines), WAY-640257’s annotation as a TcTS inhibitor suggests a divergent target-selectivity profile that cannot be recapitulated by the core fragment alone [2]. For procurement decisions predicated on a specific enzyme-inhibition or antiparasitic screening program, substituting the benzamide-extended scaffold with a simpler thiophene sulfonamide would invalidate structure–activity relationship (SAR) continuity and likely abolish the intended target engagement.

Quantitative Differentiation Evidence for 4-((2,5-Dichlorothiophene)-3-sulfonamido)-N-(2-methoxyethyl)benzamide Against Closest Structural Analogs


Structural Differentiation: Benzamide Extension versus Carboxylic Acid and Unsubstituted Sulfonamide Comparators

WAY-640257 incorporates a para-substituted N-(2-methoxyethyl)benzamide tail connected via a sulfonamide bridge to the 2,5-dichlorothiophene core. By contrast, the closest commercial analog, 4-(2,5-dichlorothiophene-3-sulfonamido)benzoic acid (CAS 379729-17-6), terminates in a carboxylic acid group, while 2,5-dichlorothiophene-3-sulfonamide (CAS 53595-68-9) lacks any aryl extension beyond the sulfonamide NH₂ [1]. The benzamide extension in WAY-640257 adds two hydrogen-bond donor/acceptor sites (amide NH and carbonyl) plus a methoxyethyl side chain that is absent in both comparators, imparting distinct topological polar surface area (TPSA = 121 Ų) and rotatable bond count (7 bonds) that govern passive permeability and target-pocket complementarity [1].

Medicinal chemistry Structure–activity relationship Sulfonamide pharmacophore

Target Annotation Divergence: TcTS Inhibition versus Broad Cytotoxicity of the Core Sulfonamide Fragment

WAY-640257 is vendor-annotated as a Trypanosoma cruzi trans-sialidase (TcTS) inhibitor, a target distinct from the anticancer and carbonic anhydrase inhibition activities reported for the core 2,5-dichlorothiophene-3-sulfonamide fragment (compound 8b) [1]. Compound 8b exhibits GI₅₀ values of 7.2 ± 1.12 µM (HeLa), 4.62 ± 0.13 µM (MDA-MB-231), and 7.13 ± 0.13 µM (MCF-7) via a DNA minor-groove interaction mechanism, consistent with broad cytotoxicity rather than specific enzyme inhibition [1]. In contrast, WAY-640257 is functionally categorized within the TcTS inhibitor class, where benchmark sulfonamide chalcones achieve IC₅₀ values of 0.6–7.3 µM against isolated TcTS enzyme [2]. Although a direct, publicly available IC₅₀ value for WAY-640257 against TcTS is not reported, the divergent target annotation—TcTS versus DNA/CA—implies that the benzamide extension redirects target engagement away from the promiscuous cytotoxicity profile of the core fragment.

Trypanosoma cruzi Trans-sialidase inhibition Chagas disease

Carbonic Anhydrase Inhibition Potential: Class-Level Inference from Thiophene Sulfonamide Pharmacophore

The 2,5-dichlorothiophene-3-sulfonamide substructure present in WAY-640257 is a recognized carbonic anhydrase (CA) inhibitory pharmacophore. Thiophene-based sulfonamides as a class exhibit IC₅₀ values spanning 69 nM to 70 µM against human carbonic anhydrase I (hCA-I) and 23.4 nM to 1.405 µM against hCA-II, with corresponding Ki values of 66.49 nM–234.99 µM (hCA-I) and 74.88 nM–38.04 µM (hCA-II), and display a noncompetitive inhibition mechanism [1]. While the specific IC₅₀ of WAY-640257 against CA isozymes has not been reported, retention of the intact 2,5-dichlorothiophene-3-sulfonamide moiety supports the inference that CA inhibition contributes to its polypharmacology. The benzamide extension may modulate CA isozyme selectivity relative to the unsubstituted core, though this hypothesis remains untested in public data.

Carbonic anhydrase inhibition Enzyme kinetics Thiophene sulfonamide

Physicochemical Differentiation: Predicted Solubility and Permeability Profile versus Carboxylic Acid Analog

WAY-640257 possesses computed physicochemical properties that differentiate it from the carboxylic acid analog 4-(2,5-dichlorothiophene-3-sulfonamido)benzoic acid. The computed XLogP3-AA of WAY-640257 is 3.2, with a topological polar surface area (TPSA) of 121 Ų and 7 rotatable bonds [1]. In contrast, the benzoic acid analog (CAS 379729-17-6, MW 352.2) has a lower molecular weight and lacks the methoxyethyl chain, while the ionizable carboxylic acid group at physiological pH would substantially reduce its passive membrane permeability relative to the neutral amide terminus of WAY-640257. These differences are consequential for cell-based assay performance, where the benzamide derivative is expected to exhibit superior membrane penetration compared to the carboxylate form.

Drug-likeness Physicochemical properties Permeability

Recommended Research and Procurement Application Scenarios for 4-((2,5-Dichlorothiophene)-3-sulfonamido)-N-(2-methoxyethyl)benzamide


Trypanosoma cruzi Trans-Sialidase (TcTS) Biochemical Inhibition Screening

WAY-640257 is vendor-designated as a TcTS inhibitor and is suitable as a starting point for biochemical screening campaigns targeting Chagas disease. Users should employ an isolated TcTS enzyme assay (e.g., fluorogenic or colorimetric sialic acid transfer detection) to establish the compound's IC₅₀, recognizing that benchmark sulfonamide-based TcTS inhibitors achieve IC₅₀ values in the 0.6–7.3 µM range [1]. The compound's neutral benzamide terminus and moderate lipophilicity (XLogP3 = 3.2) support its use in both biochemical and cell-based T. cruzi assays, where membrane permeability is required for intracellular target engagement [2].

Carbonic Anhydrase Isozyme Profiling and Selectivity Studies

The retained 2,5-dichlorothiophene-3-sulfonamide pharmacophore positions WAY-640257 as a candidate for carbonic anhydrase (CA) isozyme profiling. Thiophene-based sulfonamides inhibit hCA-I and hCA-II with IC₅₀ values in the nanomolar to low-micromolar range and operate via a noncompetitive mechanism [3]. The benzamide extension may confer differential isozyme selectivity compared to the unsubstituted 2,5-dichlorothiophene-3-sulfonamide core, making WAY-640257 a valuable tool compound for CA inhibitor discovery programs that require extended chemical vectors for isoform discrimination.

Structure–Activity Relationship (SAR) Expansion of Sulfonamide-Benzamide Hybrid Scaffolds

WAY-640257 serves as a key SAR intermediate for programs exploring the benzamide extension vector on thiophene sulfonamide cores. Its unique combination of a dichlorothiophene sulfonamide with a para-substituted N-(2-methoxyethyl)benzamide tail provides a scaffold that is structurally distinct from both simpler sulfonamides and carboxylic acid analogs [2]. Medicinal chemistry teams can use WAY-640257 as a reference compound for systematic variation of the benzamide N-substituent, the sulfonamide linkage, or the thiophene halogenation pattern to probe effects on TcTS potency, CA selectivity, or antiproliferative activity.

Computational Docking and Molecular Dynamics Studies of Dual-Target Sulfonamide Ligands

With a well-defined 3D conformer library (PubChem) and available SMILES/InChI descriptors, WAY-640257 is amenable to in silico docking studies against TcTS (PDB entries available for the enzyme–inhibitor complexes), carbonic anhydrase isoforms, or DNA minor-groove binding models [2][3]. The methoxyethyl side chain provides a flexible moiety for molecular dynamics simulations aimed at understanding conformational dynamics upon target binding, complementing experimental SAR campaigns and enabling virtual screening of analog libraries.

Quote Request

Request a Quote for 4-((2,5-Dichlorothiophene)-3-sulfonamido)-N-(2-methoxyethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.